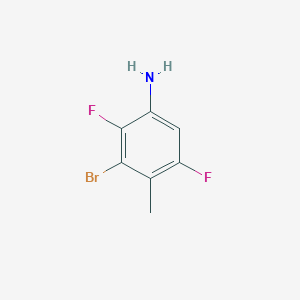

3-Bromo-2,5-difluoro-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

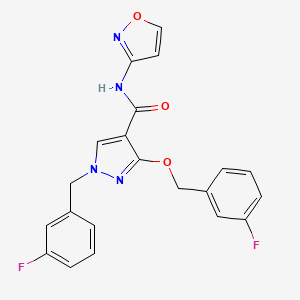

3-Bromo-2,5-difluoro-4-methylaniline is a chemical compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluoro-4-methylaniline consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as an amine group .Physical And Chemical Properties Analysis

The predicted boiling point of 3-Bromo-2,5-difluoro-4-methylaniline is 245.6±35.0 °C, and its predicted density is 1.674±0.06 g/cm3 . Its pKa is predicted to be 1.55±0.10 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Bromo-2,5-difluoro-4-methylaniline and its analogs are synthesized through Suzuki cross-coupling reactions, displaying significant yields. These reactions incorporate various functional moieties and have been explored for their non-linear optical properties, reactivity, and structural features using Density Functional Theory (DFT) (Rizwan et al., 2021).

Application in Synthesis of Other Compounds

- In a study on multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, 4-bromo-3-methylaniline, a related compound, was utilized. This synthesis process involved the use of palladium on carbon (Pd/C) mediated Suzuki coupling approach (Ennis et al., 1999).

- 4-Bromo-3-methylanisole, a similar compound, is primarily used in the synthesis of black fluorane dye, which is crucial in manufacturing thermal papers. A study detailed a continuous homogeneous bromination technology for its preparation (Xie et al., 2020).

Electrochemical Properties

- Research into the electrochemical oxidation of substituted p-bromoanilines, including compounds similar to 3-Bromo-2,5-difluoro-4-methylaniline, revealed insights into their oxidation processes and final products. These studies are significant for understanding the electrochemical behavior of these compounds (Arias et al., 1990).

Photocatalytic Reactions and Antimicrobial Activity

- A study explored the photocatalytic reactions of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene, demonstrating the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, which could have potential applications in various chemical syntheses (Zeng et al., 2022).

- Schiff bases derived from 3-bromo-4-methyl aniline have been synthesized and characterized, demonstrating potential antimicrobial activity. These bases were also used in potentiometric studies with various metal ions (Upadhyay et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-methylaniline, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Aniline derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that aniline derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Aniline derivatives can be involved in various biochemical reactions, including those in the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2456±350 °C and a density of 1674±006 g/cm3 .

Result of Action

The compound’s involvement in various chemical reactions suggests it could influence the synthesis of other compounds and potentially affect cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of its interactions .

Propriétés

IUPAC Name |

3-bromo-2,5-difluoro-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFNTHZRYXKNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-difluoro-4-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)

![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)

![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)

![2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2426429.png)

![2-phenyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426432.png)

![[4-Ethyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2426435.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2426440.png)

![Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2426441.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426442.png)